molecular formula C7H11NO B054690 3-Allylpyrrolidin-2-one CAS No. 113789-91-6

3-Allylpyrrolidin-2-one

Cat. No.: B054690
CAS No.: 113789-91-6
M. Wt: 125.17 g/mol
InChI Key: YBWPYDMSBIAVKQ-UHFFFAOYSA-N
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Description

3-Allylpyrrolidin-2-one is a versatile and valuable N-heterocyclic building block of significant interest in synthetic and medicinal chemistry. This compound features a pyrrolidin-2-one (γ-lactam) core, a privileged structure found in numerous bioactive molecules and natural products, further functionalized with an allyl group. The presence of the allyl substituent provides a highly reactive handle for further chemical transformations, such as olefin metathesis, hydrofunctionalization, or cyclization reactions, enabling the construction of more complex, sp3-rich nitrogen-containing architectures. Researchers utilize this compound primarily as a key synthetic intermediate in the development of novel pharmaceutical candidates, particularly for central nervous system (CNS) targets, as the γ-lactam scaffold is a common motif in neurologically active compounds. Its application extends to serving as a precursor for the synthesis of proline analogs, chiral auxiliaries, and as a monomer for specialized polymers. The molecule's defined stereochemistry and functional group compatibility make it an ideal candidate for exploring structure-activity relationships (SAR) and for library synthesis in drug discovery programs aimed at identifying new enzyme inhibitors or receptor modulators. This compound is presented to the research community to facilitate innovation in the synthesis of complex organic molecules and the pursuit of new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-prop-2-enylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-3-6-4-5-8-7(6)9/h2,6H,1,3-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBWPYDMSBIAVKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 3 Allylpyrrolidin 2 One

Reactions Involving the Pyrrolidinone Lactam Functionality

The lactam ring of 3-Allylpyrrolidin-2-one, a five-membered cyclic amide, is susceptible to reactions typical of amides, albeit with some influence from its cyclic nature.

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including lactams. libretexts.orgyoutube.com In this two-step addition-elimination mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, the ring opens by cleavage of the acyl-nitrogen bond, which can be followed by recyclization or other transformations depending on the reaction conditions and the nature of the nucleophile. The reactivity of the lactam towards nucleophilic attack is influenced by the stability of the leaving group; in this case, the nitrogen atom within the ring. youtube.comreddit.com Generally, the pyrrolidinone ring is relatively stable and requires reasonably strong nucleophiles or activation of the carbonyl group for the reaction to proceed efficiently.

Table 1: Examples of Nucleophilic Acyl Substitution Reactions on Lactams
NucleophileProduct TypeGeneral Conditions
Hydroxide (e.g., NaOH)Ring-opened amino acidAqueous base, heat
Alkoxide (e.g., NaOR)Ring-opened amino esterAnhydrous alcohol, base
Hydride (e.g., LiAlH4)Pyrrolidine (B122466)Anhydrous ether, reduction

The pyrrolidinone ring can undergo cleavage under various conditions. For instance, strong acidic or basic hydrolysis leads to the formation of 4-amino-6-heptenoic acid. Reductive cleavage of the lactam can also be achieved using powerful reducing agents like lithium aluminum hydride, which would yield the corresponding pyrrolidine.

Conversely, ring-closing reactions are fundamental to the synthesis of the pyrrolidinone core itself. While not a reaction of this compound, understanding its formation provides insight into its stability and potential for ring-opening. For example, the selective synthesis of pyrrolidin-2-ones can be achieved through the ring contraction of piperidine (B6355638) derivatives. rsc.org Additionally, various cyclization strategies are employed to construct the pyrrolidine ring, a common motif in organic synthesis. organic-chemistry.org

Reactions Involving the Allyl Substituent at the 3-Position

The allyl group at the C-3 position of the pyrrolidinone ring provides a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

The double bond of the allyl group is susceptible to electrophilic attack. libretexts.org In these reactions, an electrophile adds to one of the carbons of the double bond, forming a carbocation intermediate, which is then attacked by a nucleophile. libretexts.orgyoutube.com The regioselectivity of this addition typically follows Markovnikov's rule, which states that the electrophile (often a proton) adds to the carbon atom that has the greater number of hydrogen atoms, leading to the more stable carbocation. libretexts.orgbyjus.com

Table 2: Common Electrophilic Addition Reactions
ReagentProductKey Transformation
HX (e.g., HBr, HCl)3-(2-Halopropyl)pyrrolidin-2-oneHydrohalogenation
H2O/H+3-(2-Hydroxypropyl)pyrrolidin-2-oneHydration
X2 (e.g., Br2, Cl2)3-(2,3-Dihalopropyl)pyrrolidin-2-oneHalogenation

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide or triflate. libretexts.orgwikipedia.orgyonedalabs.com While the allyl group itself is not a direct participant in the standard Suzuki reaction, it can be functionalized to an allyl halide or another suitable electrophile. More directly, the allylboronate derivative of this compound could be coupled with various aryl or vinyl halides. nih.gov This reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgwwjmrd.com

Olefin metathesis is a versatile reaction that allows for the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.orgorganic-chemistry.org Ring-closing metathesis (RCM) is a powerful intramolecular variant used to form cyclic compounds. wikipedia.orgorganic-chemistry.org For this compound, if another alkene moiety is introduced into the molecule (e.g., at the nitrogen atom), RCM can be employed to construct bicyclic structures. nih.govelectronicsandbooks.com The reaction is driven by the formation of a stable cyclic alkene and the release of a volatile small molecule, typically ethylene (B1197577). wikipedia.orgsigmaaldrich.com

chemtube3d.comnih.gov

Oxidation and Reduction Pathways of the Allyl Group

The allyl group in this compound is a versatile functional group susceptible to a variety of oxidation and reduction reactions. The reactivity is centered around the double bond and the allylic C-H bonds, which are weaker than typical sp³ C-H bonds and therefore more reactive. wikipedia.org

Oxidation: The allylic position of the molecule is prone to oxidation. One common method for the oxidation of olefins at the allylic position is the Riley oxidation, which utilizes selenium dioxide (SeO₂). wikipedia.org This reaction can introduce a hydroxyl group at the allylic position, converting the allyl group into an allylic alcohol. The mechanism involves an initial ene reaction with the electrophilic selenium center, followed by a nih.govwikipedia.org-sigmatropic rearrangement to form an allylselenite ester, which is then hydrolyzed to the alcohol. wikipedia.org

Another oxidative pathway involves the cleavage of the allyl group's double bond. A one-pot method for this transformation under near-neutral pH conditions has been described for O- and N-allyl protecting groups, which can be conceptually applied here. organic-chemistry.org This process typically involves hydroxylation of the double bond to form a vicinal diol, followed by oxidative scission with an agent like sodium periodate (B1199274) (NaIO₄). organic-chemistry.org The reaction is often catalyzed by osmium tetroxide (OsO₄). organic-chemistry.org

Oxidation Reaction Reagent(s) Product Type Key Features
Allylic HydroxylationSelenium Dioxide (SeO₂)Allylic AlcoholProceeds via ene reaction and nih.govwikipedia.org-sigmatropic rearrangement. wikipedia.org
Oxidative Cleavage1. OsO₄ (cat.), NMO 2. NaIO₄Carbonyl compound (from cleavage)One-pot procedure at near-neutral pH; forms a vicinal diol intermediate. organic-chemistry.org

Reduction: The double bond of the allyl group can be readily reduced through catalytic hydrogenation. Standard catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel are effective for this transformation. The reaction typically proceeds under a hydrogen atmosphere to yield the corresponding 3-propylpyrrolidin-2-one. This saturation of the double bond removes the specific reactivity associated with the allyl group.

Alternatively, reduction can be part of a deallylation strategy. For related N-allyl functional groups, a combination of a nickel-hydride precatalyst and a Brønsted acid has been shown to effect deallylation. organic-chemistry.org Another method employs polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst, such as Pd(PPh₃)₄, and ZnCl₂. organic-chemistry.org

Stereochemical Control and Asymmetric Synthesis of 3 Allylpyrrolidin 2 One Scaffolds

Strategies for Enantioselective Synthesis

The enantioselective synthesis of 3-allylpyrrolidin-2-one can be approached through several strategic disconnections, primarily involving the use of chiral auxiliaries, chiral catalysts, or enantioselective cyclization reactions.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for inducing stereoselectivity in acylation and alkylation reactions. These temporary chiral controllers are covalently attached to an achiral substrate, direct a diastereoselective transformation, and are subsequently cleaved to afford the enantiomerically enriched product.

One of the most well-established chiral auxiliaries is the Evans oxazolidinone auxiliary. A plausible synthetic route to enantiomerically enriched this compound using an Evans-type auxiliary is depicted below. The synthesis would commence with the acylation of a chiral oxazolidinone, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with an appropriate acylating agent to form the N-acyl oxazolidinone. Deprotonation of the α-carbon with a suitable base, such as lithium diisopropylamide (LDA), would generate a chiral enolate. The stereochemical outcome of the subsequent allylation is dictated by the steric hindrance imposed by the substituent on the chiral auxiliary, which directs the incoming electrophile (allyl bromide) to the less hindered face of the enolate. Finally, removal of the chiral auxiliary under mild conditions would yield the desired (R)- or (S)-3-allylpyrrolidin-2-one.

StepReagents and ConditionsIntermediate/ProductKey Feature
1. AcylationAcyl chloride, base (e.g., triethylamine)N-acyl oxazolidinoneFormation of the chiral substrate
2. Enolate FormationLDA, THF, -78 °CChiral enolateGeneration of a stereodefined nucleophile
3. AllylationAllyl bromideAllylated N-acyl oxazolidinoneDiastereoselective C-C bond formation
4. Auxiliary RemovalLiOH, H2O2Enantiomerically enriched this compoundRecovery of the chiral auxiliary

Another widely used class of chiral auxiliaries is Oppolzer's camphorsultams. These auxiliaries offer high levels of stereocontrol in a variety of transformations, including the alkylation of enolates. The rigid bicyclic structure of the camphorsultam provides a well-defined chiral environment, effectively shielding one face of the enolate and directing the electrophilic attack of the allyl source to the opposite face.

Chiral Catalyst-Enabled Asymmetric Allylation

The use of chiral catalysts for the asymmetric allylation of pronucleophiles represents a more atom-economical approach to enantiomerically enriched compounds. This strategy avoids the need for the attachment and removal of a chiral auxiliary. In the context of this compound synthesis, a key disconnection would involve the asymmetric allylation of a suitable pyrrolidin-2-one precursor.

For instance, a transition metal-catalyzed asymmetric allylic alkylation (AAA) could be employed. In a typical reaction, a prochiral enolate of a protected pyrrolidin-2-one would be reacted with an allylic electrophile in the presence of a chiral transition metal complex. Chiral phosphine (B1218219) ligands, such as those derived from Trost's ligand or BINAP, are commonly used to create a chiral pocket around the metal center (e.g., palladium or iridium), which then orchestrates the enantioselective bond formation. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Catalyst SystemSubstrateAllylic SourceTypical Enantioselectivity
[Pd(allyl)Cl]2 / (S,S)-Trost ligandN-protected pyrrolidin-2-one enolateAllyl acetateHigh (often >90% ee)
[Ir(COD)Cl]2 / Chiral phosphoramidite (B1245037) ligandN-protected pyrrolidin-2-one enolateAllyl carbonateHigh (often >90% ee)

Enantioselective Cyclization Reactions

An alternative strategy for the asymmetric synthesis of this compound involves the enantioselective cyclization of an acyclic precursor. This approach establishes the stereocenter during the ring-forming step.

One such method could be an intramolecular Heck reaction of a suitably substituted N-allyl-α,β-unsaturated amide. In the presence of a chiral palladium catalyst, the cyclization would proceed through a chiral intermediate, leading to the formation of the pyrrolidin-2-one ring with a defined stereocenter at the C3 position. The enantioselectivity of this process would be dependent on the ability of the chiral ligand to differentiate between the two prochiral faces of the alkene during the migratory insertion step.

Another potential enantioselective cyclization strategy is an organocatalyzed intramolecular Michael addition. An acyclic precursor containing both a nucleophilic amine (or its equivalent) and an α,β-unsaturated ester with an allylic substituent at the γ-position could be cyclized in the presence of a chiral organocatalyst, such as a cinchona alkaloid derivative or a chiral phosphoric acid. The catalyst would activate the substrate and control the facial selectivity of the intramolecular conjugate addition, thereby setting the stereochemistry at the C3 position.

Diastereoselective Synthesis of this compound Derivatives

The diastereoselective synthesis of this compound derivatives involves controlling the relative stereochemistry of multiple stereocenters. This is crucial when the pyrrolidin-2-one scaffold is further substituted.

For example, if a substituent is already present on the pyrrolidin-2-one ring, its stereochemistry can direct the introduction of the allyl group at the C3 position. This substrate-controlled diastereoselectivity is often governed by steric factors, where the incoming electrophile approaches from the less hindered face of the enolate.

Alternatively, reagent-controlled diastereoselectivity can be achieved by employing a chiral reagent or catalyst that overrides the directing effect of the existing stereocenter. For instance, in the case of a chiral auxiliary-mediated allylation of a pyrrolidin-2-one precursor that already contains a stereocenter, the choice of the auxiliary can lead to either the syn or anti diastereomer. This "matched" and "mismatched" pairing of the substrate's chirality with the auxiliary's chirality is a powerful tool for accessing different diastereomers.

A summary of potential diastereoselective approaches is provided in the table below:

ApproachDescriptionExpected Outcome
Substrate-ControlledAn existing stereocenter on the pyrrolidin-2-one ring directs the approach of the allylating agent.Predominantly one diastereomer based on steric hindrance.
Auxiliary-ControlledA chiral auxiliary is used to control the facial selectivity of the allylation, potentially overriding the influence of an existing stereocenter.Access to either syn or anti diastereomers by selecting the appropriate auxiliary.
Catalyst-ControlledA chiral catalyst directs the stereochemical outcome of the allylation, independent of the substrate's inherent chirality.High diastereoselectivity for a specific isomer depending on the catalyst used.

Preservation of Stereochemical Integrity During Functionalization

Once the desired stereochemistry of the this compound scaffold has been established, it is crucial to preserve this stereochemical integrity during subsequent functionalization of the allyl group or other parts of the molecule. The stereocenter at the C3 position is adjacent to a carbonyl group, making the α-proton susceptible to epimerization under basic or acidic conditions.

Challenges and Solutions:

Epimerization: The primary concern is the loss of stereochemical purity through the removal of the α-proton to form a planar enolate, followed by non-stereoselective reprotonation. To mitigate this risk, reactions should be carried out under conditions that avoid the formation of the enolate. This includes using non-basic reagents or protecting the lactam nitrogen with a suitable group that reduces the acidity of the α-proton.

Reaction Conditions: The choice of reagents and reaction conditions is critical. For transformations involving the allyl group, such as dihydroxylation, epoxidation, or metathesis, it is important to select methods that are known to proceed without affecting the stereocenter at C3. Mild reaction conditions, low temperatures, and short reaction times are generally preferred.

Strategies for Preserving Stereochemistry:

TransformationReagents/ConditionsRationale
Dihydroxylation of the allyl groupOsO4 (catalytic), NMOMild, neutral conditions that are unlikely to cause epimerization.
Epoxidation of the allyl groupm-CPBA, buffered with NaHCO3The buffer prevents the accumulation of acidic byproducts that could lead to epimerization.
Olefin MetathesisGrubbs' or Hoveyda-Grubbs catalystsThese catalysts are generally tolerant of various functional groups and operate under neutral conditions.
Reduction of the lactamLiAlH4, THFWhile a strong reducing agent, the reaction is typically fast and performed at low temperatures, minimizing the risk of epimerization.

By carefully selecting synthetic strategies and reaction conditions, the stereochemical integrity of the this compound scaffold can be maintained throughout a multi-step synthesis, enabling the preparation of complex, enantiomerically pure molecules for various applications.

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Stereochemical Assignment (e.g., 2D NMR, J-Coupling Analysis)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. emerypharma.com For 3-Allylpyrrolidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for defining the molecule's conformation.

1D NMR (¹H and ¹³C) provides initial information on the chemical environment of the nuclei. The ¹H NMR spectrum would show distinct signals for the protons on the pyrrolidinone ring and the allyl group. The ¹³C spectrum would similarly show seven unique carbon signals.

2D NMR techniques are crucial for assembling the molecular structure by revealing connectivity between atoms. longdom.orgyoutube.com

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comresearchgate.net It would show correlations between adjacent protons on the pyrrolidinone ring (H3-H4, H4-H5) and within the allyl group, confirming the spin systems. emerypharma.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). nanalysis.comcolumbia.edu This allows for the direct assignment of each carbon atom that bears protons.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comcolumbia.edu This is particularly useful for identifying quaternary carbons (like the C2 carbonyl carbon) by showing correlations from nearby protons (e.g., H3, H4, H5) to this carbon. emerypharma.com

J-coupling analysis is fundamental for determining the relative stereochemistry in substituted pyrrolidinones. The magnitude of the three-bond coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. wikipedia.org For the 3,4-protons in the pyrrolidinone ring, the ³J(H3-H4) value can help distinguish between cis and trans isomers in more complex, substituted analogs. Typical ³J values for protons on sp³-hybridized carbons are in the range of 6-8 Hz. libretexts.org

Table 1: Predicted NMR Data for this compound
Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
1 (N-H)7.0 - 8.0 (broad s)-HMBC to C2, C5
2 (C=O)-175 - 178HMBC from H1, H3
3 (CH)2.5 - 2.8 (m)40 - 45COSY to H4, H1'; HSQC to C3
4 (CH₂)1.9 - 2.2 (m)25 - 30COSY to H3, H5; HSQC to C4
5 (CH₂)3.2 - 3.5 (t)45 - 50COSY to H4; HSQC to C5
1' (CH₂)2.3 - 2.6 (m)35 - 40COSY to H3, H2'; HSQC to C1'
2' (CH)5.6 - 5.9 (m)130 - 135COSY to H1', H3'; HSQC to C2'
3' (CH₂)5.0 - 5.2 (m)115 - 120COSY to H2'; HSQC to C3'

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight of a compound and gaining structural information from its fragmentation patterns. chemguide.co.uk For this compound (C₇H₁₁NO), the molecular weight is 125.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 125.

The fragmentation of the molecular ion provides a fingerprint that is characteristic of the molecule's structure. libretexts.org The energetically unstable molecular ion breaks apart into smaller, charged fragments and neutral radicals. chemguide.co.uk Only the charged fragments are detected. For this compound, several key fragmentation pathways can be predicted based on the known behavior of lactams and allylic compounds. libretexts.orgmiamioh.edu

Loss of the Allyl Group: A primary fragmentation would be the cleavage of the C3-C1' bond, resulting in the loss of an allyl radical (•CH₂CH=CH₂, mass = 41). This would produce a prominent fragment ion at m/z 84.

Retro-Diels-Alder Type Rearrangement: The allyl group can facilitate rearrangements, potentially leading to the loss of ethylene (B1197577) (C₂H₄, mass = 28) from the allyl chain, although this is generally less common.

Ring Cleavage: The pyrrolidinone ring can undergo various cleavages. A common fragmentation for cyclic amides is the loss of carbon monoxide (CO, mass = 28), which would lead to a fragment at m/z 97. Further fragmentation of the ring structure would lead to smaller ions.

The base peak in the spectrum, which is the most abundant fragment ion, provides insight into the most stable cationic species formed during fragmentation. libretexts.org

Table 2: Predicted Mass Spectrometry Fragmentation for this compound
m/zProposed FragmentNeutral Loss
125[C₇H₁₁NO]⁺Molecular Ion (M⁺)
97[C₆H₁₁N]⁺CO
84[C₄H₆NO]⁺•C₃H₅ (Allyl radical)
69[C₄H₅O]⁺ or [C₃H₅N]⁺C₃H₆N• or C₄H₆O•
56[C₃H₆N]⁺C₄H₅O•
41[C₃H₅]⁺C₄H₆NO•

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a molecule, providing unequivocal proof of its structure and, for chiral molecules, its absolute configuration. researchgate.netspringernature.com While this compound itself is achiral, derivatives with additional substituents at positions 3, 4, or 5 can be chiral. For such enantiomerically pure derivatives, single-crystal X-ray diffraction is the gold standard for assigning the absolute stereochemistry (R or S configuration). nih.govnih.gov

The technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. ed.ac.uk The determination of absolute configuration relies on a phenomenon known as anomalous scattering, which is more pronounced for heavier atoms. mit.edu However, modern techniques and detectors have made it possible to determine the absolute structure of organic molecules containing only light atoms like oxygen and nitrogen with high confidence. mit.edu The Flack parameter is a key value calculated during structure refinement that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the assignment. ed.ac.ukmit.edu

Table 3: Typical Parameters Reported in an X-ray Crystallography Study
ParameterDescription
Chemical FormulaThe elemental composition of the molecule in the crystal.
Molecular WeightThe mass of the chemical formula unit.
Crystal SystemThe classification of the crystal lattice (e.g., monoclinic, orthorhombic).
Space GroupThe symmetry group of the crystal structure. ed.ac.uk
Unit Cell DimensionsThe lengths (a, b, c) and angles (α, β, γ) of the unit cell.
ZThe number of molecules in the unit cell.
R-factorA measure of the agreement between the crystallographic model and the experimental data.
Flack ParameterA value used to determine the absolute stereochemistry of a chiral, non-centrosymmetric structure. mit.edu

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate molecular properties and reaction mechanisms that can be difficult to study experimentally.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. sumitomo-chem.co.jp By applying functionals like B3LYP with basis sets such as 6-31G*, one can obtain an optimized molecular geometry and a wealth of information about the molecule's electronic properties and reactivity. arabjchem.org

A key aspect of DFT analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgyoutube.com

HOMO: The energy and location of the HOMO indicate the ability of a molecule to donate electrons. Regions with high HOMO density are susceptible to attack by electrophiles. For this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-bonds of the amide and allyl groups.

LUMO: The energy and location of the LUMO indicate the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to attack by nucleophiles. The LUMO is anticipated to be localized primarily on the π* orbital of the carbonyl group (C=O). mdpi.com

The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com DFT can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Table 4: Key Outputs from DFT Calculations on this compound
ParameterDescriptionPredicted Significance
Optimized GeometryThe lowest energy 3D structure of the molecule.Provides bond lengths, bond angles, and dihedral angles.
E(HOMO)Energy of the Highest Occupied Molecular Orbital.Relates to ionization potential; indicates nucleophilic sites.
E(LUMO)Energy of the Lowest Unoccupied Molecular Orbital.Relates to electron affinity; indicates electrophilic sites. mdpi.com
HOMO-LUMO GapThe energy difference between E(LUMO) and E(HOMO).A measure of chemical reactivity and kinetic stability. mdpi.com
Dipole MomentA measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.
MEP MapMolecular Electrostatic Potential map.Visually identifies sites for nucleophilic and electrophilic attack.

While DFT calculates static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into conformational dynamics. nih.govmdpi.com An MD simulation of this compound, typically in a simulated solvent environment, would reveal its dynamic behavior at an atomistic level. nih.gov

The five-membered pyrrolidinone ring is not planar and exists in a state of "pseudorotation" between various envelope and twist conformations. nih.gov MD simulations can map the potential energy surface of this ring puckering and identify the most populated (lowest energy) conformations. Furthermore, the simulation would show the rotational flexibility around the single bond connecting the allyl group to the ring (the C3-C1' bond), revealing the preferred spatial orientation of the allyl substituent relative to the pyrrolidinone ring. This information is crucial for understanding how the molecule interacts with other molecules, such as enzyme active sites. mdpi.com

Table 5: Typical Setup and Analysis of an MD Simulation
ComponentDescriptionExample for this compound
Force FieldA set of parameters describing the potential energy of the system.AMBER, CHARMM, GROMOS
Solvent ModelExplicit or implicit representation of the solvent.Explicit water box (e.g., TIP3P)
Simulation TimeThe duration of the simulation (e.g., nanoseconds to microseconds).100 ns
Temperature/PressureControlled conditions to mimic the experimental environment.300 K, 1 atm
Trajectory AnalysisAnalysis of atomic positions over time.Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), Dihedral Angle Distribution
OutputIdentification of stable and low-energy conformational states.Dominant ring pucker conformations and allyl group rotamers.

Understanding how a chemical reaction occurs requires characterizing the high-energy transition state (TS) that connects reactants and products. Computational modeling, particularly using DFT, is an invaluable tool for locating these fleeting structures and calculating their energies. nih.govresearchgate.net

For a reaction involving this compound, such as its synthesis or a subsequent functionalization, chemists can propose a reaction mechanism and then use computational methods to calculate the energy profile. researchgate.net This involves:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure for each step of the reaction. A TS is a first-order saddle point on the potential energy surface, and its structure reveals the specific arrangement of atoms as bonds are being broken and formed.

Calculating the activation energy (the energy difference between the reactants and the transition state), which determines the rate of the reaction.

By comparing the activation energies of different possible pathways, researchers can determine the most likely reaction mechanism. nih.gov This insight is critical for optimizing reaction conditions and predicting the outcome of new reactions.

Table 6: Components of a Transition State Modeling Study
ComponentDescription
Reactant/Product StructuresOptimized ground-state geometries of starting materials and products.
Transition State (TS) StructureThe geometry at the highest point on the reaction energy profile.
Activation Energy (ΔG‡)The Gibbs free energy difference between the transition state and the reactants.
Reaction Energy (ΔG_rxn)The Gibbs free energy difference between the products and the reactants.
Imaginary FrequencyA single negative vibrational frequency that confirms a structure is a true transition state.
Intrinsic Reaction Coordinate (IRC)A calculation that follows the reaction path down from the TS to confirm it connects the correct reactants and products.

Derivatization Strategies and Synthetic Applications of 3 Allylpyrrolidin 2 One As a Building Block

Functional Group Interconversions of the Pyrrolidinone Core

The pyrrolidinone ring, a cyclic amide (lactam), is amenable to a variety of functional group interconversions that alter the core structure and its properties. These transformations are fundamental to modifying the scaffold for specific applications. solubilityofthings.com

Key interconversions include:

N-Alkylation and N-Acylation: The nitrogen atom of the lactam can be readily functionalized. N-alkylation introduces alkyl substituents, which can modify the steric and electronic properties of the molecule or provide a tether for further reactions. N-acylation is used to install various acyl groups, influencing the molecule's reactivity and biological interactions.

Lactam Reduction: The amide carbonyl group can be reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk This transformation converts the 3-allylpyrrolidin-2-one into a 3-allylpyrrolidine, fundamentally changing the heterocyclic core from a lactam to a cyclic amine. This opens up a different spectrum of chemical reactivity, characteristic of secondary amines.

Ring-Opening: The lactam can be hydrolyzed under acidic or basic conditions to yield the corresponding γ-amino acid, specifically 4-aminohept-6-enoic acid. This ring-opening strategy provides access to acyclic precursors that can be used in peptide synthesis or for the construction of different heterocyclic systems.

These core modifications are essential for diversifying the molecular framework, enabling the synthesis of a broad range of derivatives from a single starting block.

Transformations of the Allyl Substituent for Diverse Functionalities

The allyl group at the C3 position is a highly versatile functional handle that can be transformed into a multitude of other functionalities through well-established chemical reactions. researchgate.net These transformations are crucial for chain extension, introduction of heteroatoms, and construction of more complex side chains.

Common transformations of the allyl group include:

Oxidation Reactions:

Epoxidation: The double bond can be converted to an epoxide using reagents like meta-chloroperoxybenzoic acid (mCPBA). nih.gov The resulting epoxide is a valuable intermediate for ring-opening reactions with various nucleophiles to introduce functionalities such as amino alcohols and diols.

Dihydroxylation: Syn- or anti-dihydroxylation can be achieved to produce the corresponding diol. This adds polarity and hydrogen-bonding capabilities to the molecule.

Oxidative Cleavage: Ozonolysis or other strong oxidizing agents can cleave the double bond to yield an aldehyde, which can be further oxidized to a carboxylic acid or used in other carbonyl chemistry.

Reduction:

Hydrogenation: Catalytic hydrogenation of the double bond converts the allyl group into a propyl group. This is useful when the saturated alkyl chain is the desired substituent. researchgate.net

Addition Reactions:

Hydroboration-Oxidation: This two-step process converts the allyl group into a primary alcohol, extending the side chain and providing a site for further functionalization. researchgate.net

Halogenation: The addition of halogens (e.g., Br₂) across the double bond yields a dihalide, which can be used in subsequent substitution or elimination reactions. nih.gov

Carbon-Carbon Bond Forming Reactions:

Olefin Metathesis: Cross-metathesis with other alkenes allows for the synthesis of derivatives with more complex and varied side chains. Ring-closing metathesis can be employed if a second alkene is introduced elsewhere in the molecule, leading to bicyclic structures. researchgate.net

Table 1: Representative Transformations of the Allyl Substituent
Reaction TypeTypical ReagentsProduct Functional GroupPotential Applications
EpoxidationmCPBA, OXONEEpoxideSynthesis of diols, amino alcohols
HydrogenationH₂, Pd/CPropyl groupRemoval of unsaturation, scaffold modification
Hydroboration-Oxidation1. BH₃·THF; 2. H₂O₂, NaOHPrimary alcoholChain extension, introduction of hydroxyl group
Ozonolysis1. O₃; 2. Me₂SAldehydeSynthesis of carboxylic acids, imines
Cross-MetathesisGrubbs' or Hoveyda-Grubbs' catalyst, alkene partnerSubstituted alkeneSide-chain diversification

Applications as a Chiral Building Block in Complex Molecule Synthesis

When used in its enantiomerically pure form, this compound becomes a powerful chiral building block for asymmetric synthesis. The stereocenter at the C3 position can direct the stereochemical outcome of subsequent reactions, allowing for the construction of complex molecules with high stereoselectivity. This is particularly valuable in the synthesis of natural products and pharmaceutical agents, where specific stereoisomers are often responsible for the desired biological activity.

The utility of chiral pyrrolidine (B122466) scaffolds has been demonstrated in the synthesis of various alkaloids and other complex natural products. nih.gov For instance, related chiral pyrrolidine synthons are employed to construct the core structures of molecules like (-)-monomorine, where the stereochemistry of the starting material dictates the final configuration of the target molecule. nih.gov The allyl group in chiral this compound provides a starting point for building complex side chains, while the inherent chirality of the core ensures the stereochemical integrity of the synthetic route. The enzymatic synthesis of chiral pyrrolidines via intramolecular C-H amination further highlights the importance and accessibility of these chiral scaffolds for building complex molecules. escholarship.org

Synthesis of Bioactive Molecule Precursors and Advanced Scaffolds

The pyrrolidinone motif is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of biologically active compounds. researchgate.net Derivatives of this ring system are known to exhibit diverse pharmacological activities. nih.gov Consequently, this compound is an excellent starting material for generating libraries of compounds that can serve as precursors to new therapeutic agents. researchgate.netresearchgate.net

By applying the derivatization strategies discussed previously (Sections 6.1 and 6.2), a multitude of analogues can be synthesized. Functionalization of the allyl group can introduce pharmacophoric features, while modifications to the lactam core can tune the physicochemical properties of the molecule, such as solubility and metabolic stability. This systematic derivatization allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The resulting advanced scaffolds can be used to target a variety of biological systems.

Table 2: Examples of Bioactive Scaffolds Incorporating the Pyrrolidinone Motif
Molecule/Scaffold ClassReported Biological Activity
Pyrrolidinone derivativesAntitumor, anti-inflammatory, antibacterial nih.govresearchgate.net
3-Aryl-pyrrolidinesLigands for serotonin and dopamine receptors researchgate.net
Pyrrolidine-2,3-dionesCandidates for Alzheimer's disease, anti-inflammatory drugs researchgate.net
Fused pyrrolidine systemsAntiviral, enzyme inhibitors nih.gov

Design of Novel Nitrogen-Containing Heterocycles

Beyond simple derivatization, this compound can be used as a platform for the synthesis of more complex, novel nitrogen-containing heterocycles. researchgate.net The combination of the lactam ring and the reactive allyl group enables a range of cyclization and rearrangement strategies to build fused, spirocyclic, and bridged bicyclic systems. frontiersin.org

Potential synthetic strategies include:

Intramolecular Cyclizations: After attaching a suitable reaction partner to the lactam nitrogen, intramolecular reactions with the allyl group can lead to new ring systems. For example, an intramolecular Heck reaction or a ring-closing metathesis could form a bicyclic structure containing a five- or six-membered ring fused to the original pyrrolidinone.

Ring Expansion: The lactam ring could potentially be expanded. For instance, a Beckmann rearrangement of an oxime derived from a related ketone precursor could lead to a six-membered piperidinone ring.

1,3-Dipolar Cycloadditions: The allyl group can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrones. This would attach a new five-membered heterocyclic ring to the side chain of the pyrrolidinone core. nih.govmdpi.com

These advanced synthetic applications underscore the value of this compound not just as a modifiable scaffold, but as a foundational element for constructing diverse and novel heterocyclic libraries. nih.govresearchgate.net

Catalytic Methodologies in 3 Allylpyrrolidin 2 One Chemistry

Organocatalysis and Biocatalysis in 3-Allylpyrrolidin-2-one Synthesis and Modification

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules. nih.gov The asymmetric synthesis of functionalized pyrrolidin-2-ones has been successfully achieved using organocatalysts in domino reactions. nih.gov For example, an aza-Michael/aldol domino reaction between α-ketoamides and α,β-unsaturated aldehydes, catalyzed by a chiral secondary amine, yields highly substituted pyrrolidin-2-ones with excellent stereocontrol. nih.goviajpr.com An organocatalytic asymmetric cascade reaction has also been developed for the synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary center at the 3-position. rsc.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.gov A biocatalytic approach has been used for the stereoselective synthesis of highly functionalized pyrrolidine-2,3-diones. nih.gov This method employs a laccase from Myceliophthora thermophila to catalyze the oxidation of catechols, followed by a 1,4-addition with 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, leading to the formation of all-carbon quaternary stereocenters. nih.govresearchgate.net While not directly synthesizing this compound, this demonstrates the potential of enzymes in constructing complex pyrrolidinone scaffolds.

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a valuable technique for reactions involving reactants in immiscible phases, often an aqueous and an organic phase. iajpr.comcrdeepjournal.org It typically employs a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport a reactant from one phase to another where the reaction occurs. crdeepjournal.org PTC is particularly effective for N-alkylation of heterocycles. phasetransfercatalysis.com In the context of this compound, PTC could be employed for the allylation of a pre-formed pyrrolidin-2-one ring at the nitrogen atom or potentially at the 3-position if a suitable carbanionic intermediate can be generated. The use of PTC can lead to increased reaction rates, milder reaction conditions, and the avoidance of anhydrous solvents. iajpr.com

Catalyst TypeReaction TypeSubstratesKey Advantage
Quaternary Ammonium Salt (e.g., TBAB)N-AlkylationNitrogen heterocycle, Alkyl halideFacilitates reaction between immiscible reactants, milder conditions. crdeepjournal.orgphasetransfercatalysis.com
Chiral Phase-Transfer CatalystAsymmetric AlkylationGlycine derivatives, Alkyl halidesEnables enantioselective C-C bond formation. jetir.org

Green Chemistry Principles and Sustainable Synthesis of 3 Allylpyrrolidin 2 One

Utilization of Benign Solvents and Reaction Conditions

The choice of solvent is critical in green chemistry, as solvents often constitute the largest mass component in a chemical process and contribute significantly to waste and environmental impact. nih.gov Traditional solvents like dimethylformamide (DMF), often used in lactam synthesis, are facing increasing restrictions due to their reproductive toxicity. acs.orgrsc.org The ideal green solvent is non-toxic, biodegradable, derived from renewable resources, and easily recyclable.

For the synthesis of 3-Allylpyrrolidin-2-one and related pyrrolidinones, research has moved towards more benign alternatives.

Green Solvents: Ethanol (B145695) is a favorable choice as it is a bio-based solvent and is environmentally benign. researchgate.net Water is another excellent green solvent, and its use can be promoted by techniques like ultrasound irradiation, which can enhance reaction rates. utrgv.edu Acetonitrile (MeCN) is also considered a preferable green solvent in some contexts due to its favorable properties and lower environmental impact compared to many chlorinated or aprotic polar solvents. researchgate.net

Solvent-Free Conditions: An even greener approach is to eliminate the solvent entirely. Solvent-free, or neat, reactions, often facilitated by grinding or heating, can lead to reduced waste, shorter reaction times, and simplified workup procedures. tandfonline.com

Renewable Solvents: Emerging bio-based solvents like γ-valerolactone (GVL) and dihydrolevoglucosenone (Cyrene) are being investigated as potential replacements for reprotoxic N-methyl-2-pyrrolidone (NMP), a solvent structurally related to the product. nih.gov

Interactive Data Table: Classification of Solvents for Pyrrolidinone Synthesis
Classification Solvent Rationale for Classification
Preferred Water, EthanolNon-toxic, readily available, biodegradable, renewable (ethanol). researchgate.netutrgv.edu
Usable Acetonitrile, 2-Methyl-THF, γ-Valerolactone (GVL)Lower toxicity than traditional solvents, better environmental profile. nih.govacs.orgresearchgate.net
Undesirable Dichloromethane, Chloroform, DMF, NMPToxic, carcinogenic, or reprotoxic; significant environmental and health concerns. nih.govacs.org

By selecting solvents from the "Preferred" or "Usable" categories, or by designing solvent-free processes, the synthesis of this compound can be made significantly more sustainable.

Energy Efficiency Considerations in Reaction Design

The sixth principle of green chemistry highlights the need to minimize the energy requirements of chemical processes, recognizing their environmental and economic impacts. jk-sci.com Synthetic methods should ideally be conducted at ambient temperature and pressure.

Several strategies can be employed to enhance the energy efficiency of synthesizing this compound:

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalysts lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure), thus reducing energy consumption. For example, enzymatic or organocatalytic approaches for Michael additions or cyclizations can often be performed at or near room temperature. ijsdr.orgnih.gov

Alternative Energy Sources: Instead of conventional heating, which can be inefficient, alternative energy sources can be used.

Ultrasound Irradiation: Sonication can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, often leading to faster reactions at lower bulk temperatures. researchgate.netutrgv.edu

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes by efficiently and directly heating the reaction mixture.

Photocatalysis: The use of visible light to mediate reactions is a rapidly growing area. For instance, visible-light-mediated energy transfer has been used to enable the synthesis of β-lactams at room temperature, a strategy that could potentially be adapted for γ-lactam synthesis. researchgate.net

Minimization of Chemical Derivatives and Protecting Groups

The ideal synthesis of this compound would be a "protecting-group-free" process. This can be achieved through several approaches:

Chemoselective Reagents: Utilizing highly selective reagents that react with only one specific functional group in a multifunctional molecule, thus obviating the need to protect other groups.

Biocatalysis: Enzymes, such as transaminases, are highly specific catalysts that can perform transformations on a specific site of a molecule without affecting other functional groups. acs.org A biocatalytic route could potentially install the amine functionality in a precursor molecule without the need for N-protection, followed by a cyclization step. acs.org

One-Pot/Tandem Reactions: Designing a synthesis where multiple transformations occur sequentially in the same reaction vessel can minimize the need for intermediate purification and protection/deprotection steps. For example, a tandem Michael addition-cyclization sequence avoids isolating the intermediate amine, which might otherwise require protection before the cyclization step. nih.gov

Consider a hypothetical synthesis starting from a precursor with both an amine and another reactive group. A traditional approach might involve protecting the amine (e.g., as a Boc or Cbz carbamate), performing the allylation, and then deprotecting the amine before cyclization. A greener, protecting-group-free synthesis would instead employ a direct, chemoselective cyclization or an enzymatic process that renders the protection/deprotection sequence unnecessary. jk-sci.comacs.org This minimalist approach not only simplifies the synthesis but also aligns with the core green chemistry goal of waste prevention.

Q & A

Q. What methodologies evaluate the acute toxicity of this compound?

  • Methodological Answer :
  • In vitro assays : Use HepG2 cell lines for cytotoxicity screening (IC50_{50} determination) .
  • Ames test : Assess mutagenicity with Salmonella typhimurium strains TA98/TA100 .
  • In vivo studies : Administer graded doses to rodent models (OECD 423 guidelines) if preliminary data warrant .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.